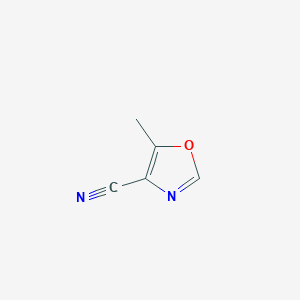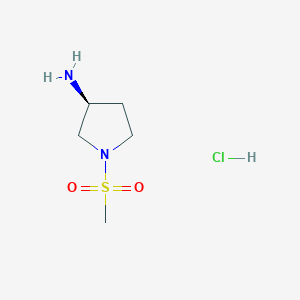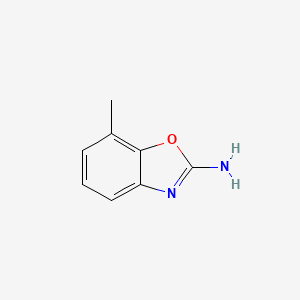
5-甲基恶唑-4-腈
描述
5-Methyloxazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3N2O. It is a pale yellow solid that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.
科学研究应用
5-Methyloxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: The compound is used in the production of various materials and chemicals
作用机制
Target of Action
“5-Methyloxazole-4-carbonitrile” belongs to the class of organic compounds known as 4,5-disubstituted oxazoles . Compounds in this class can interact with various biological targets, but without specific studies on “5-Methyloxazole-4-carbonitrile”, it’s hard to identify its primary targets.
Pharmacokinetics
These properties would be influenced by factors such as the compound’s chemical structure, its interactions with biological molecules, and the characteristics of the biological system in which it’s present .
Action Environment
The action, efficacy, and stability of “5-Methyloxazole-4-carbonitrile” could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For instance, the compound’s storage temperature is recommended to be in a dry environment at 2-8°C .
生化分析
Biochemical Properties
5-Methyloxazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antiviral activity against human cytomegalovirus (HCMV) by interacting with viral DNA polymerase . This interaction inhibits the replication of the virus, making 5-Methyloxazole-4-carbonitrile a potential candidate for antiviral drug development.
Cellular Effects
5-Methyloxazole-4-carbonitrile affects various types of cells and cellular processes. In human foreskin fibroblast cells, it has demonstrated significant antiviral activity . The compound influences cell function by inhibiting viral replication, which can impact cell signaling pathways, gene expression, and cellular metabolism. Additionally, its effects on cell signaling pathways and gene expression are crucial for understanding its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 5-Methyloxazole-4-carbonitrile involves its binding interactions with biomolecules. It inhibits viral DNA polymerase, preventing the replication of viral DNA . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, blocking its activity. Furthermore, 5-Methyloxazole-4-carbonitrile may also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyloxazole-4-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methyloxazole-4-carbonitrile remains stable under various conditions, allowing for prolonged antiviral activity
Dosage Effects in Animal Models
The effects of 5-Methyloxazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits significant antiviral activity without causing adverse effects . At higher doses, toxic effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and potential toxicity must be carefully evaluated to ensure the compound’s safety and efficacy.
Metabolic Pathways
5-Methyloxazole-4-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its overall impact on cellular metabolism
Transport and Distribution
The transport and distribution of 5-Methyloxazole-4-carbonitrile within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic potential and efficacy.
Subcellular Localization
5-Methyloxazole-4-carbonitrile’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for determining its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, which leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives .
Industrial Production Methods
Industrial production of 5-Methyloxazole-4-carbonitrile often employs metal-free synthetic routes to avoid the high costs, low abundance, and toxicity associated with metal-catalyzed reactions. These methods are designed to be eco-friendly and generate minimal waste .
化学反应分析
Types of Reactions
5-Methyloxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring .
相似化合物的比较
Similar Compounds
4-Methyloxazole-5-carbonitrile: This compound has a similar structure but with the nitrile group at a different position.
5-Cyano-4-methyloxazole: Another similar compound with the nitrile group attached to the oxazole ring.
Uniqueness
5-Methyloxazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the nitrile group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
属性
IUPAC Name |
5-methyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4-5(2-6)7-3-8-4/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZGEAQDTXBPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240598-07-5 | |
| Record name | 5-methyl-1,3-oxazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B1374236.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B1374238.png)


![2-[1-(Azidomethyl)cyclopropyl]acetonitrile](/img/structure/B1374244.png)






